molecular formula C20H19F3N2O2 B2686695 N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 941873-27-4

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2686695
CAS No.: 941873-27-4
M. Wt: 376.379
InChI Key: JZHCNHWQLIMWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C20H19F3N2O2 and its molecular weight is 376.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis and characterization of benzamide derivatives, including those with trifluoromethyl groups, have been a subject of chemical research aiming to explore their structural and electronic properties. These studies often target the development of novel compounds with potential therapeutic applications or as probes for biological systems. Benzamide derivatives are known for their versatility in chemical synthesis, allowing for the creation of a wide array of substances with varying biological activities (Adamczyk-Woźniak et al., 2009).

Biomedical Applications

Research on benzamide derivatives has shown that these compounds can exhibit a range of biological activities, making them candidates for drug development. Studies have highlighted their potential in addressing various health conditions, including their role as enzyme inhibitors, their anticancer properties, and their utility in treating neurodegenerative diseases. For instance, the exploration of benzamide analogs in the context of antitumor activity or as modulators of specific protein functions underscores the medicinal chemistry relevance of these compounds (Bie et al., 2017).

Environmental Science and Toxicology

Benzamide derivatives have also been studied for their environmental occurrence, fate, and potential toxicity. The environmental persistence and bioaccumulation potential of certain benzamide compounds raise concerns about their impact on ecosystems and human health. Research efforts aim to understand the degradation pathways of these compounds in environmental settings and assess their toxicological profiles to ensure safety and compliance with regulatory standards (Liu & Mabury, 2020).

Mechanism of Action

Target of Action

The primary target of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is activated factor X (FXa), a key enzyme in the coagulation cascade . FXa plays a crucial role in the conversion of prothrombin to thrombin, which is a critical step in blood clot formation .

Mode of Action

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide acts as a direct inhibitor of FXa . It binds to FXa with high affinity, resulting in a rapid onset of inhibition .

Biochemical Pathways

By inhibiting FXa, N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . The inhibition of FXa reduces thrombin generation, which in turn indirectly inhibits platelet aggregation .

Pharmacokinetics

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has been identified as the major circulating metabolite in humans, it is inactive against human FXa .

Result of Action

The molecular effect of N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide’s action is the inhibition of FXa, leading to a reduction in thrombin generation . On a cellular level, this results in an indirect inhibition of platelet aggregation, thereby reducing the formation of blood clots .

Properties

IUPAC Name

N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O2/c1-13-5-10-16(12-17(13)25-11-3-2-4-18(25)26)24-19(27)14-6-8-15(9-7-14)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHCNHWQLIMWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.